
(o-Vinylbenzyl)trimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(o-Vinylbenzyl)trimethylammonium chloride is a quaternary ammonium salt commonly used as a monomer in polymerization reactions to produce unique polymers. Its structure consists of a vinylbenzyl group attached to a trimethylammonium chloride moiety, which allows for easy radical polymerization and copolymerization. This compound is known for its excellent cationic properties, making it suitable for various applications such as water treatment, papermaking, textiles, coatings, flocculants, coagulants, dispersants, binders, adhesives, and modifiers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(o-Vinylbenzyl)trimethylammonium chloride can be synthesized through free radical polymerization of 4-vinylbenzyl chloride using benzoyl peroxide as an initiator at 80°C. The resulting polyvinylbenzyl chloride is then treated with trimethylamine in different solvents such as water, ethanol, tetrahydrofuran (THF), and dimethylformamide (DMF) to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization processes. The formulation of the polymerizable microemulsion is optimized by screening surfactant percentages and using the hydrophilic-lipophilic balance (HLB) concept. The reactions are carried out at various temperatures, with the inverse microemulsion method at 60°C and the solution polymerization method at 40°C yielding high conversions and molecular masses .
Análisis De Reacciones Químicas
Types of Reactions
(o-Vinylbenzyl)trimethylammonium chloride undergoes various chemical reactions, including:
Radical Polymerization: The vinylbenzyl group allows for easy radical polymerization and copolymerization, enabling incorporation into different polymer backbones like polyacrylates, polyvinyl acetates, and styrene-based polymers.
Substitution Reactions: The compound can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Radical Polymerization: Benzoyl peroxide is commonly used as an initiator for radical polymerization at elevated temperatures (e.g., 80°C).
Substitution Reactions: Trimethylamine is used in various solvents such as water, ethanol, THF, and DMF for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
(o-Vinylbenzyl)trimethylammonium chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (o-Vinylbenzyl)trimethylammonium chloride primarily involves its cationic properties. The compound’s quaternary ammonium group interacts with negatively charged species, facilitating ion exchange and adsorption processes. This interaction is crucial in applications such as water treatment, where the compound acts as a flocculant or coagulant to remove impurities .
Comparación Con Compuestos Similares
Similar Compounds
Poly(4-vinylbenzyltrimethylammonium chloride): A similar compound used in the synthesis of strong base anion exchange resins.
Poly(3-acrylamidopropyltrimethylammonium chloride): Another related compound used in ion exchange resins.
Uniqueness
(o-Vinylbenzyl)trimethylammonium chloride stands out due to its versatile vinylbenzyl group, which allows for easy radical polymerization and copolymerization. This unique feature enables the incorporation of the compound into various polymer backbones, enhancing its applicability in multiple fields .
Propiedades
Número CAS |
149158-70-3 |
|---|---|
Fórmula molecular |
C12H18ClN |
Peso molecular |
211.73 g/mol |
Nombre IUPAC |
(2-ethenylphenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C12H18N.ClH/c1-5-11-8-6-7-9-12(11)10-13(2,3)4;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1 |
Clave InChI |
WFOVBWKCHOTRAU-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=CC=CC=C1C=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
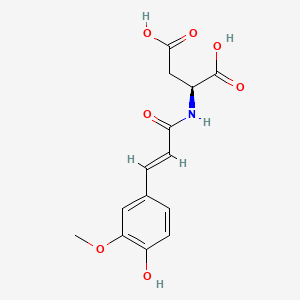
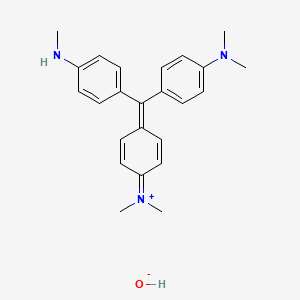
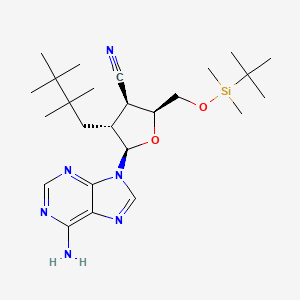
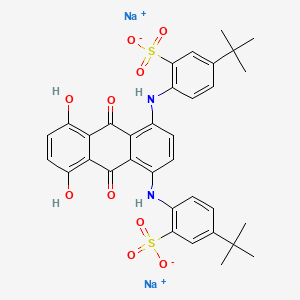
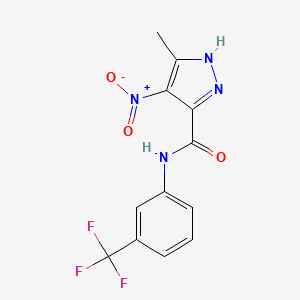
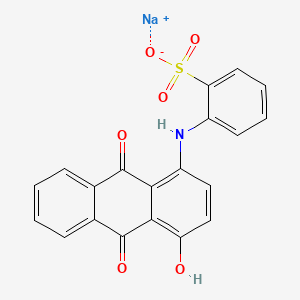
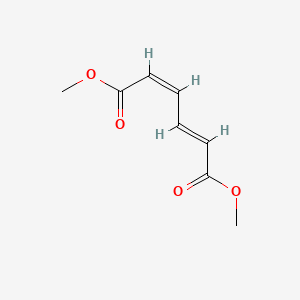

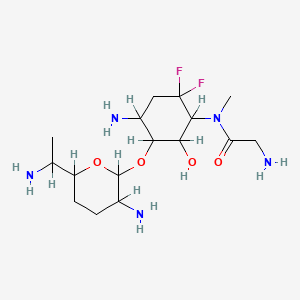
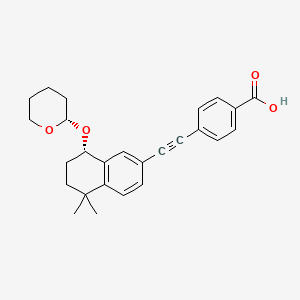
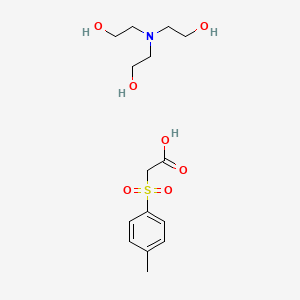
![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)

